molecular formula C22H18N2O2 B266077 (6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

(6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Cat. No. B266077
M. Wt: 342.4 g/mol
InChI Key: RHAHCXNWBBEPJV-HEHNFIMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of (6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including topoisomerase II and tubulin, which are essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
(6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of enzymes essential for cell division. It has also been reported to exhibit anti-inflammatory and antioxidant activities, which are desirable properties for drugs used to treat various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of (6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in in vivo experiments.

Future Directions

There are several future directions for the research on (6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One of the directions is to develop new methods for the synthesis of this compound that can improve the yield and purity of the product. Another direction is to investigate the mechanism of action of this compound in more detail to fully understand its anticancer activity. Additionally, further studies are needed to evaluate the in vivo efficacy and toxicity of this compound to determine its potential as a therapeutic agent.

Synthesis Methods

(6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been synthesized using different methods. One of the most commonly used methods is the reaction of 2,4-dimethylphenol with 2-chloro-1-(cyclohexa-2,4-dien-1-ylidene)ethanone, followed by the reaction with 2-aminobenzonitrile. Another method involves the reaction of 2,4-dimethylphenol with 2-chloro-1-(cyclohexa-2,4-dien-1-ylidene)ethanone, followed by the reaction with 2-aminobenzamide. Both methods have been reported to yield the desired product in good to excellent yields.

Scientific Research Applications

(6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been extensively studied for its potential applications in various areas of scientific research. One of the most promising areas is cancer research. This compound has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable property for anticancer drugs.

properties

Product Name

(6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

IUPAC Name

(6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C22H18N2O2/c1-14-11-12-20(15(2)13-14)26-22-16-7-3-5-9-18(16)23-21(24-22)17-8-4-6-10-19(17)25/h3-13,23H,1-2H3/b21-17+

InChI Key

RHAHCXNWBBEPJV-HEHNFIMWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC2=N/C(=C/3\C=CC=CC3=O)/NC4=CC=CC=C42)C

SMILES

CC1=CC(=C(C=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C

Origin of Product

United States

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